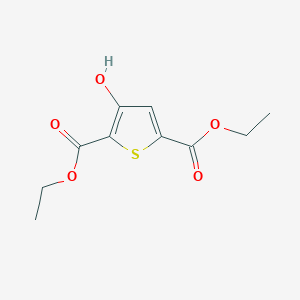

Diethyl 3-hydroxythiophene-2,5-dicarboxylate

Description

Properties

IUPAC Name |

diethyl 3-hydroxythiophene-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5S/c1-3-14-9(12)7-5-6(11)8(16-7)10(13)15-4-2/h5,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUIQVHHDUSDGEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(S1)C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406914 | |

| Record name | diethyl 3-hydroxythiophene-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99187-10-7 | |

| Record name | diethyl 3-hydroxythiophene-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-hydroxythiophene-2,5-dicarboxylate typically involves the reaction between dimethyl acetylenedicarboxylate and methyl thioglycolate under basic conditions. This reaction forms a 3-hydroxythiophene-2,5-bis(ester) compound . Another method involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10) or Lawesson’s reagent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-hydroxythiophene-2,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Ionic phase transfer catalysts: Tetrabutyl ammonium bromide, benzyltriethyl ammonium chloride.

Sulfurizing agents: Phosphorus pentasulfide (P4S10), Lawesson’s reagent.

Major Products Formed

The major products formed from the reactions of this compound include:

Diethyl 3,4-ethylenedioxythiophene-2,5-dicarboxylate: Formed via O-alkylation.

2,3-Dihydrothieno[3,4-b][1,4]-dioxine derivatives: Formed via substitution reactions.

Scientific Research Applications

Chemistry

Diethyl 3-hydroxythiophene-2,5-dicarboxylate serves as a building block in organic synthesis. Its functional groups allow for the formation of more complex molecules, making it useful in the development of new materials and polymers.

Research indicates that this compound exhibits significant antioxidant and antimicrobial properties , which are critical for developing therapeutic agents:

- Antioxidant Activity : The compound scavenges free radicals, potentially mitigating oxidative stress-related diseases.

- Antimicrobial Properties : Studies have shown effectiveness against various pathogens, suggesting its potential as a new antimicrobial agent.

Medicinal Chemistry

This compound is being explored as a pharmaceutical intermediate . Its derivatives have been evaluated for anticancer activity, showing promise against several cancer cell lines such as A549 and HeLa. For instance, modifications to the thiophene structure have enhanced its cytotoxicity against these cells .

Anticancer Activity

A study evaluated diethyl derivatives of thiophene compounds against cancer cell lines. The results indicated that certain modifications increased their efficacy significantly:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 | 15.4 | |

| Diethyl derivative X | HeLa | 12.3 | |

| Diethyl derivative Y | T47D | 10.1 |

These findings underscore the potential of diethyl derivatives in cancer treatment.

Antimicrobial Studies

The antimicrobial efficacy of this compound was tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

The compound demonstrated significant activity against these pathogens, indicating its potential in developing new antimicrobial therapies.

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and materials with specific properties. Its versatility allows it to be incorporated into various formulations for coatings, adhesives, and other materials requiring enhanced performance characteristics.

Mechanism of Action

The mechanism of action of diethyl 3-hydroxythiophene-2,5-dicarboxylate involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo chemical reactions that modify its structure and properties. These modifications can influence the compound’s interactions with biological molecules and systems, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene and pyrrole dicarboxylates share structural similarities but differ in heteroatoms (sulfur vs. nitrogen) and substituents, leading to distinct physicochemical and functional properties. Below is a detailed comparison:

Structural and Functional Group Variations

Physical and Chemical Properties

- Solubility: The hydroxyl group in this compound improves solubility in polar solvents (e.g., ethanol, DMSO) compared to non-polar analogs like Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate . Disodium thiophene-2,5-dicarboxylate exhibits high aqueous solubility due to its ionic nature .

Crystallinity :

- Thermal Stability: Fused-ring systems (e.g., thieno[2,3-b]thiophenes) exhibit higher thermal stability due to extended conjugation .

Biological Activity

Diethyl 3-hydroxythiophene-2,5-dicarboxylate is an organic compound characterized by its unique thiophene structure, which includes hydroxyl and carboxylate functional groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antioxidant and antimicrobial properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 206.23 g/mol. The structure features a five-membered thiophene ring with two carboxylate groups and a hydroxyl group that contribute to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage linked to various diseases.

- Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial activity against a range of bacterial strains, making it a candidate for further development in antimicrobial therapies.

The mechanisms through which this compound exerts its biological effects include:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in oxidative stress pathways, thereby enhancing its antioxidant capacity.

- Modulation of Signal Transduction Pathways : By interacting with cellular receptors and pathways, it may influence various physiological processes related to inflammation and cell proliferation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | Contains two hydroxyl groups; enhanced solubility | |

| Dimethyl 3-hydroxythiophene-2,5-dicarboxylate | Lacks ethyl groups; potentially different reactivity | |

| Ethyl 3-hydroxythiophene-2-carboxylate | Simpler structure; limited biological activity |

The presence of hydroxyl and carboxyl groups in this compound enhances its reactivity compared to other derivatives lacking these functional groups.

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

- Antioxidant Efficacy Study : A study published in a peer-reviewed journal evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. Results indicated that it exhibited significant free radical scavenging activity comparable to established antioxidants like ascorbic acid .

- Antimicrobial Activity Assessment : In vitro tests against various bacterial strains showed that this compound inhibited growth at concentrations lower than those required for many conventional antibiotics. This suggests potential as a new antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Diethyl 3-hydroxythiophene-2,5-dicarboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves condensation reactions under anhydrous conditions. For example, diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate (a precursor) is synthesized via refluxing thiodiglycolic acid with diethyl oxalate in tetrahydrofuran (THF) or acetonitrile (ACN), catalyzed by tetrabutylammonium perchlorate (TBAPC) . Optimization strategies include:

- Temperature control : Maintaining reflux conditions under nitrogen to prevent oxidation.

- Solvent selection : Using dried THF or ACN to minimize side reactions.

- Purification : Column chromatography or recrystallization to isolate high-purity product.

Yield improvements can be achieved by adjusting stoichiometry (e.g., excess diethyl oxalate) and employing inert atmospheres .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm ester groups, hydroxyl protons, and thiophene ring substitution patterns. DEPT-135 can resolve quaternary carbons .

- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (ester C=O) and ~3400 cm⁻¹ (hydroxyl O-H) .

- X-ray Crystallography : Single-crystal analysis using SHELXL for bond-length validation and spatial arrangement (e.g., planar thiophene rings vs. ester-group torsion angles) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives, such as tautomerism or conformational isomerism?

- Methodological Answer :

- Single-crystal growth : Use slow evaporation of solvents like acetone/hexane mixtures to obtain diffraction-quality crystals .

- Data collection and refinement : Employ SHELX programs (SHELXD for structure solution, SHELXL for refinement) to model electron density maps. For example, differentiate between keto-enol tautomers by analyzing O-H···O hydrogen-bonding networks .

- Validation : Compare experimental bond lengths (e.g., C-O in esters: ~1.20 Å) with DFT-calculated values to confirm accuracy .

Q. What strategies are effective in analyzing contradictory spectroscopic data (e.g., NMR vs. XRD) for thiophene dicarboxylate derivatives?

- Methodological Answer :

- Dynamic effects in NMR : Use variable-temperature NMR to detect tautomeric equilibria or rotational barriers (e.g., ester-group rotation) that may obscure signals .

- DFT calculations : Simulate NMR chemical shifts (GIAO method) and compare with experimental data to reconcile discrepancies .

- Cross-validation : Combine XRD-derived torsion angles with NOESY NMR to confirm spatial arrangements in solution vs. solid state .

Q. How can computational methods predict the electronic properties of this compound for material science applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-311G** to calculate HOMO-LUMO gaps (e.g., ~3.5 eV for thiophene derivatives), correlating with optical bandgaps from UV-Vis .

- Charge-transfer analysis : Use Natural Bond Orbital (NBO) analysis to assess electron-withdrawing effects of ester groups on the thiophene ring .

- Solvent modeling : Polarizable Continuum Model (PCM) to simulate dielectric environments for applications in organic electronics .

Q. What experimental designs are recommended to study the calcium channel blockade mechanism of this compound derivatives?

- Methodological Answer :

- In vitro assays : Patch-clamp electrophysiology on HEK293 cells expressing L-type calcium channels to measure current inhibition .

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinity to voltage-gated calcium channels (e.g., Cav1.2) .

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified ester groups or hydroxyl substitutions to identify critical pharmacophores .

Data Contradiction and Optimization

Q. How should researchers address inconsistencies in solubility data for this compound across different studies?

- Methodological Answer :

- Standardized protocols : Report solubility in molarity (e.g., mg/mL in DMSO, THF, or aqueous buffers) under controlled temperatures (e.g., 25°C) .

- Hansen Solubility Parameters : Calculate HSP values to predict compatibility with solvents, reducing variability between labs .

- Validation : Use HPLC with charged aerosol detection (CAD) to quantify solubility limits accurately .

Q. What advanced techniques can resolve synthetic byproducts or diastereomer formation during the synthesis of this compound?

- Methodological Answer :

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB and identify diastereomers via retention time shifts .

- Crystallographic twinning analysis : Use SHELXL TWIN commands to model overlapping crystals and refine occupancy ratios .

- Reaction monitoring : In-situ FTIR or Raman spectroscopy to detect intermediates and optimize reaction timelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.